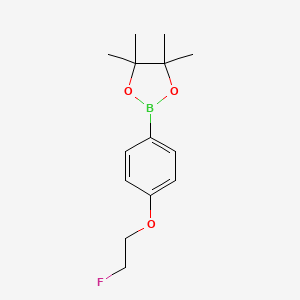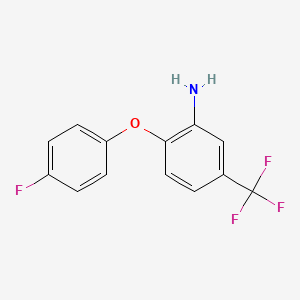
2-(4-(2-Fluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-Fluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a versatile organic compound that has been widely used in a variety of scientific research applications. It is a boron-containing compound which is synthesized from the reaction of 2-fluoroethanol with 2,4-dichlorophenylboronic acid. This compound has many interesting properties, such as its ability to act as a catalyst or reagent in organic synthesis, its ability to form boron-containing polymers, and its ability to act as a ligand in coordination chemistry.
Scientific Research Applications
Neurological Imaging
The compound is used in the radiosynthesis of tracers for positron-emission tomography (PET) imaging. It helps in detecting the overexpression of the translocator protein 18 kDa (TSPO), which is a biomarker for microglial activation and neuroinflammation, often associated with various neurological conditions .
2. Diagnosis and Therapy Evaluation of Neuroinflammation In vivo PET imaging with tracers derived from this compound allows for the assessment of TSPO expression. This is crucial for diagnosing and evaluating therapies for neuroinflammation following cerebral ischemia, providing insights into disease progression and treatment efficacy .
Antiplasmodial Activity
A new class of compounds, including chalcones with 2-fluoroethoxy groups derived from this compound, has been synthesized and shown to exhibit in vitro antiplasmodial activity against Plasmodium falciparum. This indicates potential applications in malaria treatment research .
Mechanism of Action
- TSPO is found in the outer mitochondrial membrane and plays a role in cholesterol transport, steroidogenesis, and cellular response to stress .
- Activation of TSPO may lead to anti-inflammatory effects, neuroprotection, and regulation of oxidative stress .
- The compound affects several pathways, including:
- Cellular effects include modulation of inflammation, protection against apoptosis, and potential neuroprotection .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
2-[4-(2-fluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO3/c1-13(2)14(3,4)19-15(18-13)11-5-7-12(8-6-11)17-10-9-16/h5-8H,9-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQFPXYMWQGKNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590117 |
Source


|
| Record name | 2-[4-(2-Fluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-Fluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
864754-47-2 |
Source


|
| Record name | 2-[4-(2-Fluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














